Cas no 2505078-08-8 (Elenestinib)

Elenestinib structure
Productnaam:Elenestinib
CAS-nummer:2505078-08-8
MF:C27H29FN10O
MW:528.583966970444
MDL:MFCD33029297
CID:5146779
PubChem ID:155190269
Elenestinib Chemische en fysische eigenschappen
Naam en identificatie
-
- Elenestinib
- Elenestinib [USAN]
- 6FBM4CP6RK
- (S)-2-(4-(4-(4-(5-(1-amino-1-(4-fluorophenyl)ethyl)pyrimidin-2-yl)piperazin-1-yl)pyrrolo(2,1-f)(1,2,4)triazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol
- (S)-2-(4-(4-(4-(5-(1-amino-1-(4-fluorophenyl)ethyl)pyrimidin-2-yl)piperazin-1-yl)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol
- 1H-Pyrazole-1-ethanol, 4-(4-(4-(5-((1S)-1-amino-1-(4-fluorophenyl)ethyl)-2-pyrimidinyl)-1-piperazinyl)pyrrolo(2,1-f)(1,2,4)triazin-6-yl)-
- 1H-Pyrazole-1
- BLU-263
- BLU 263
- 1H-Pyrazole-1-ethanol, 4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]-2-pyrimidinyl]-1-piperazinyl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]-
- 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1-yl)pyrrolo[2,1-f][1,2,4]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol
- D12450
- GLXC-26842
- EX-A4620
- UNII-6FBM4CP6RK
- 4-[4-[4-[5-[(1S)-1-Amino-1-(4-fluorophenyl)ethyl]-2-pyrimidinyl]-1-piperazinyl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]-1H-pyrazole-1-ethanol
- KIT D816V Mutant-selective Inhibitor BLU-263
- 2-(4-(4-(4-(5-((1S)-1-amino-1-(4-fluorophenyl)ethyl)pyrimidin-2-yl)piperazin-1-yl)pyrrolo(2,1-f)(1,2,4)triazin-6-yl)pyrazol-1-yl)ethanol
- CS-0641116
- Blu263
- Elenestinib(BLU-263)
- 2505078-08-8
- 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4- fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1- yl)pyrrolo[2,1-f][1,2,4]triazin-6-yl]-1H-pyrazol-1- yl}ethan-1-ol
- SCHEMBL22527434
- AT32812
- 4-(4-(4-(5-((1S)-1-Amino-1-(4-fluorophenyl)ethyl)-2-pyrimidinyl)-1-piperazinyl)pyrrolo(2,1-f)(1,2,4)triazin-6-yl)-1H-pyrazole-1-ethanol
- exampl4 4 (WO2020210293A1)
- AC-37128
- CHEMBL5314552
- exampl4 4 [WO2020210293A1]
- 2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol
- Elenestinib (USAN)
- elenestinib [INN]
- D816V-mutant KIT Inhibitor BLU-263
- MS-29783
- HY-152839
- GTPL12357
- WHO 12608
- DA-73060
- 2-(4-(4-(4-(5-((1S)-1-amino-1-(4-fluorophenyl)ethyl)pyrimidin-2-yl)piperazin-1-yl)pyrrolo(2,1-f)(1,2,4)triazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol
-
- MDL: MFCD33029297
- Inchi: 1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1
- InChI-sleutel: IPMARPMXSFFZFG-MHZLTWQESA-N
- LACHT: FC1C=CC(=CC=1)[C@@](C)(C1C=NC(=NC=1)N1CCN(C2C3=CC(C4C=NN(CCO)C=4)=CN3N=CN=2)CC1)N
Berekende eigenschappen
- Exacte massa: 528.25098375g/mol
- Monoisotopische massa: 528.25098375g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 7
- Complexiteit: 789
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 127
Elenestinib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9295-10 mg |
BLU-263 |
2505078-08-8 | 99.34% | 10mg |
¥4387.00 | 2023-02-07 | |
AstaTech | AT32812-5/MG |
BLU-263 |
2505078-08-8 | 95% | 5mg |
$995 | 2023-09-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9295-5 mg |
BLU-263 |
2505078-08-8 | 99.34% | 5mg |
¥2925.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9295-200mg |
BLU-263 |
2505078-08-8 | 99.34% | 200mg |
¥ 26654 | 2023-09-07 | |
Ambeed | A1942335-5mg |
(S)-2-(4-(4-(4-(5-(1-Amino-1-(4-fluorophenyl)ethyl)pyrimidin-2-yl)piperazin-1-yl)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2505078-08-8 | 98% | 5mg |
$101.0 | 2025-02-28 | |
Ambeed | A1942335-10mg |
(S)-2-(4-(4-(4-(5-(1-Amino-1-(4-fluorophenyl)ethyl)pyrimidin-2-yl)piperazin-1-yl)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2505078-08-8 | 98% | 10mg |
$131.0 | 2025-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9295-1 mg |
BLU-263 |
2505078-08-8 | 99.34% | 1mg |
¥1300.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9295-200 mg |
BLU-263 |
2505078-08-8 | 99.34% | 200mg |
¥26654.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9295-100 mg |
BLU-263 |
2505078-08-8 | 99.34% | 100MG |
¥17769.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9295-5mg |
BLU-263 |
2505078-08-8 | 99.34% | 5mg |
¥ 2925 | 2023-09-07 |
Elenestinib Gerelateerde literatuur
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
2505078-08-8 (Elenestinib) Gerelateerde producten
- 57154-20-8(2-{(3-Chlorophenyl)aminomethyl}-1H-isoindole-1,3(2H)-dione)
- 19674-66-9(4-Amino-2-phenyl-pyrimidine-5-carbaldehyde)
- 1349718-22-4(1-Bromo-4,5-Difluoro-2-Iodobenzene)
- 1337413-99-6(2-amino-2-(2-methoxy-4-methylphenyl)propan-1-ol)
- 2169040-24-6(2-(3,5-difluoropyridin-4-yl)morpholine)
- 2138952-23-3(2-{(tert-butoxy)carbonylamino}-6-methoxyhex-4-ynoic acid)
- 2172144-46-4(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid)
- 66679-66-1(2-Hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one)
- 58785-06-1(3-Chloro-2-piperidin-1-ylaniline)
- 2229364-52-5(3-(5-bromopyridin-2-yl)-3-methylbutan-1-amine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:2505078-08-8)Elenestinib

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:5mg/10mg/25mg/100mg
Prijs ($):522/945/2025/5220